![molecular formula C10H19ClN2O B1430039 4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride CAS No. 1432677-76-3](/img/structure/B1430039.png)
4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride
Overview
Description
“4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride” is a chemical compound with the CAS Number: 1427380-63-9 . Its IUPAC name is 2,3,6,7-tetrahydro-5H-[1,4]oxazino[4,3,2-de]quinoxaline hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . They were synthesized by three-component condensations of acetoacetic acid N-aryl (N, N-diethyl)amides with salicylaldehyde and thiourea in EtOH in the presence of a sodium-bisulfate catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O.ClH/c1-2-8-10-9(3-1)13-7-6-12(10)5-4-11-8;/h1-3,11H,4-7H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 212.68 . It is a powder at room temperature .Scientific Research Applications
4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride has been used in various scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. It has been used as a catalyst in organic synthesis reactions, as a ligand for metal complexes, and as a drug delivery system. Additionally, 4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochlorideiazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride has been studied for its potential use as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of enzymes involved in the biosynthesis of cholesterol.
Mechanism of Action
The precise mechanism of action of 4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochlorideiazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride is not fully understood. However, research suggests that the compound may act by binding to certain proteins or enzymes, thus inhibiting their activity. Additionally, it is believed that 4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochlorideiazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochlorideiazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride have been studied in various animal models. In mice, the compound has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain cancer cell lines. Additionally, 4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochlorideiazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride has been shown to reduce cholesterol levels in rats, as well as to reduce the levels of certain inflammatory markers in mice.
Advantages and Limitations for Lab Experiments
4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. Additionally, it is non-toxic and has low solubility in water, making it ideal for use in aqueous solutions. However, there are some limitations to its use. For example, the compound is relatively expensive, and it can be difficult to obtain in large quantities.
properties
IUPAC Name |
4-oxa-1,10-diazatricyclo[7.3.1.05,13]tridecane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-2-8-10-9(3-1)13-7-6-12(10)5-4-11-8;/h8-11H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWWQIQFYIIYOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1)OCCN3CCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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